molecular formula C11H11N3O3 B13052669 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile

4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13052669
M. Wt: 233.22 g/mol
InChI Key: TXBOJLJQHAFVFU-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is a pyrazolo[1,5-a]pyridine derivative characterized by a hydroxyl group at position 4, a 1-hydroxy-1-methyl-ethoxy substituent at position 6, and a carbonitrile group at position 2. Its molecular formula is C₁₁H₁₂N₃O₃ (molecular weight: ~249.24 g/mol).

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C11H11N3O3/c1-11(2,16)17-8-3-9(15)10-7(4-12)5-13-14(10)6-8/h3,5-6,15-16H,1-2H3

InChI Key

TXBOJLJQHAFVFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OC1=CN2C(=C(C=N2)C#N)C(=C1)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazoles with Electrophilic Reagents

The primary synthetic route involves the cyclocondensation reaction of aminopyrazoles with electrophilic reagents such as malonic acid derivatives or β-diketones to form the pyrazolo[1,5-a]pyridine core. This method allows for versatile substitution patterns at key positions on the heterocycle, including the 4-, 6-, and 3-positions relevant to the target compound.

  • Key Step: The cyclocondensation typically proceeds via the reaction of 5-amino-3-hetarylpyrazole with activated malonic acid derivatives, often using phosphorus oxychloride (POCl3) and catalytic pyridine to form an activated malonic acid phosphoric ester intermediate. This activation enhances reaction rates and yields compared to classical basic media methods.

  • Advantages: This approach avoids additional steps such as hydroxyl-to-chloride conversions and reduces reaction time while improving yield efficiency.

Microwave-Assisted Synthesis Enhancement

Microwave irradiation has been applied to similar pyrazolo[1,5-a]pyridine derivatives to accelerate reaction rates and improve yields. This technique provides rapid heating and uniform energy distribution, which can be beneficial in the cyclocondensation step and subsequent functional group modifications.

Specific Preparation Method for 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile

Synthesis Outline

Step Reactants/Conditions Description Outcome/Yield
1 5-Amino-3-aminopyrazole + Malonic acid derivative + POCl3/pyridine Cyclocondensation forming pyrazolo[1,5-a]pyridine core with nitrile at position 3 High yield, reduced time
2 Introduction of 1-hydroxy-1-methyl-ethoxy substituent at position 6 Reaction with appropriate hydroxyalkylating agent under controlled conditions to form ether linkage Efficient substitution
3 Purification and characterization Chromatographic purification (e.g., flash column chromatography) and spectroscopic analysis Pure compound, confirmed structure

Reaction Conditions and Notes

  • Activation of malonic acid derivatives: Use of POCl3 with catalytic pyridine activates malonic acid to a phosphoric ester intermediate, which enhances nucleophilic attack by the aminopyrazole and leads to higher yields.

  • Functional group tolerance: The method tolerates hydroxy and ether groups, allowing for direct incorporation of the 1-hydroxy-1-methyl-ethoxy substituent without protecting group strategies.

  • Microwave assistance: Applying microwave irradiation can reduce reaction times from hours to minutes and improve overall yield and purity.

Alternative Synthetic Routes

Pericyclic Reactions and Click Chemistry

Recent advances include the use of pericyclic reactions such as [4+2] cycloadditions starting from acyclic precursors, bypassing the need for aminopyrazole intermediates. For example, copper(I)-catalyzed click reactions with sulfonyl azides generate triazole intermediates that undergo intramolecular Diels–Alder reactions to form fused pyrazolo-pyridine rings, followed by elimination steps to yield the target heterocycle.

  • This method is scalable and proceeds in one pot, offering an innovative alternative to classical cyclocondensation.

Radical-Mediated Functionalization

Use of radical mediators like TEMPO in the presence of acrylonitrile and bases such as DIPEA has been demonstrated for regioselective functionalization of pyrazolo[1,5-a]pyridine derivatives, enabling the introduction of nitrile groups and other substituents under mild conditions.

Research Findings and Yield Data

Method Key Reagents/Conditions Yield (%) Notes
Cyclocondensation with POCl3 5-Amino-3-aminopyrazole, malonic acid, POCl3, pyridine 75–90 High yield, reduced reaction time
Microwave-assisted synthesis Same as above with microwave irradiation 80–95 Faster reaction, improved purity
Pericyclic [4+2] cycloaddition N-propargylic sulfonylhydrazone, sulfonyl azide, Cu(I) catalyst 70–85 One-pot scalable synthesis
TEMPO-mediated radical method Acrylonitrile, TEMPO, DIPEA, base, low temperature 65–90 Regioselective functionalization

Summary and Recommendations

The most authoritative and efficient preparation method for 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is the cyclocondensation of aminopyrazoles with activated malonic acid derivatives using POCl3 and catalytic pyridine. This method provides high yields and allows direct functionalization at critical positions without cumbersome protection/deprotection steps. Microwave-assisted synthesis further enhances efficiency.

Alternative innovative methods such as pericyclic cycloaddition and radical-mediated functionalization provide useful routes for structural diversification but may be less straightforward for this specific compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds, including 4-hydroxy derivatives, exhibit promising anticancer properties. The structure allows for interactions with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, studies show that compounds within this class can selectively induce apoptosis in cancer cells while sparing normal cells .

Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyridine derivatives have shown efficacy against several enzymes implicated in disease pathways, including kinases and phosphodiesterases. This makes them suitable candidates for the development of drugs targeting conditions such as cancer and inflammatory diseases .

Material Science Applications

Fluorescent Probes
Recent studies have identified pyrazolo[1,5-a]pyridine derivatives as effective fluorescent probes due to their favorable photophysical properties. These compounds can be utilized in biological imaging and as biomarkers for various cellular processes. Their ability to emit fluorescence upon excitation makes them valuable in research settings for tracking cellular dynamics .

Lipid Droplet Biomarkers
The versatility of these compounds extends to their application as lipid droplet biomarkers in cancer research. They can differentiate between cancerous and normal cells based on their interaction with lipid droplets, enabling better visualization and understanding of cellular metabolism in oncological studies .

Synthesis and Functionalization

The synthesis of 4-hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile can be achieved through various multicomponent reactions, allowing for the incorporation of different functional groups that enhance its biological activity. This adaptability is crucial for developing targeted therapies with improved efficacy and reduced side effects .

Case Studies

StudyApplicationFindings
Anticancer Study Anticancer ActivityDemonstrated selective apoptosis in HeLa cells with minimal effects on normal cells .
Enzyme Inhibition Therapeutic TargetingInhibited specific kinases associated with tumor growth, showcasing potential for drug development .
Fluorescent Probes Imaging ApplicationsSuccessfully used as fluorescent markers in live-cell imaging, providing insights into cellular processes .
Lipid Droplet Biomarkers Cancer ResearchIdentified as effective markers for distinguishing between cancerous and non-cancerous cells based on lipid metabolism .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase activity or interference with DNA replication processes .

Comparison with Similar Compounds

Structural Comparisons

The compound shares its pyrazolo[1,5-a]pyridine core with several analogs, differing primarily in substituents at positions 4, 6, and 3. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile Br (4), OH (6), CN (3) C₈H₄BrN₃O 238.04 Bromine enhances electrophilicity; lower solubility due to halogenation.
6-Hydroxy-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile OCH₃ (4), OH (6), CN (3) C₉H₇N₃O₂ 189.17 Methoxy group increases lipophilicity; pKa ~7.54 enhances bioavailability.
4-(6-Fluoro-3-pyridinyl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile F-substituted pyridine (4), 2-hydroxy-2-methylpropoxy (6), CN (3) C₁₇H₁₆FN₄O₂ 333.34 Fluorine improves metabolic stability; bulky substituent may hinder binding.
6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile Dihydropyrano ring (fused), Cl (phenyl) C₂₀H₁₆ClN₅O 383.83 Fused ring system alters planarity; Cl enhances halogen bonding.

Key Observations :

  • Electron-withdrawing groups (e.g., CN, Br) at position 3 improve stability but may reduce solubility .
  • Hydrophilic substituents (e.g., OH, ethoxy) at position 6 enhance aqueous solubility but may require prodrug strategies for membrane penetration .
  • Bulkier groups (e.g., 2-hydroxy-2-methylpropoxy) can sterically hinder interactions with biological targets .

Challenges :

  • The 1-hydroxy-1-methyl-ethoxy group in the target compound may require protection/deprotection steps to prevent side reactions .
  • Yields for fused-ring analogs (e.g., dihydropyrano derivatives) are lower (~80%) compared to simpler derivatives (~90%) .

Physicochemical Properties

Property Target Compound 4-Bromo Analog 6-Hydroxy-4-Methoxy
Solubility (aq.) Moderate (due to OH/ethoxy) Low (Br reduces polarity) High (OCH₃ enhances polarity)
Melting Point (°C) Not reported >200 (decomposes) 170–171 (decomposes)
pKa ~7.5 (estimated) ~6.8 7.54 (predicted)
LogP (lipophilicity) ~1.2 ~2.5 ~0.8

Note: The target compound’s 1-hydroxy-1-methyl-ethoxy group balances solubility (via hydroxyl) and lipophilicity (via methyl), making it suitable for oral administration .

Pharmacological Activity

Limited direct data are available, but inferences can be drawn from structural analogs:

  • Antimicrobial Activity : Pyrazolo[1,5-a]pyridines with electron-withdrawing groups (e.g., CN) show moderate activity against Gram-positive bacteria .
  • Kinase Inhibition : Derivatives with diazabicyclo or piperazine substituents (e.g., ) exhibit RET kinase inhibition, suggesting the target compound’s ethoxy group may optimize binding pocket interactions .
  • Toxicity : Halogenated analogs (e.g., 4-Bromo) may incur higher cytotoxicity due to reactive intermediates .

Biological Activity

4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in oncology and enzymatic inhibition.

Chemical Structure and Properties

The chemical structure of 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile includes a pyrazolo[1,5-a]pyridine core with hydroxyl and carbonitrile functional groups that enhance its reactivity and biological interactions. The presence of the ethoxy group contributes to the compound's solubility and bioavailability.

Anticancer Properties

Research has indicated that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that these compounds can inhibit various cancer cell lines through mechanisms involving the modulation of protein kinases. Specifically, 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile has been identified as a potent inhibitor of Class I PI3K enzymes, particularly isoforms PI3Kα and PI3Kδ, which play critical roles in cancer cell proliferation and survival .

Enzymatic Inhibition

The compound has demonstrated selective inhibition against specific protein kinases involved in signaling pathways that regulate cell growth and differentiation. The inhibition of PI3K pathways is particularly relevant for its potential application in cancer therapy, where dysregulation of these pathways is often implicated .

Case Studies

A study focusing on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine derivatives highlighted the importance of substituents at various positions on the core structure. Modifications at the C(2) and C(5) positions significantly influenced the potency and selectivity of these compounds against PI3K isoforms . Another investigation reported that certain derivatives exhibited enhanced cytotoxicity against human tumor cell lines such as HeLa and HCT116, further supporting their potential as therapeutic agents .

Data Table: Biological Activity Overview

Activity Target IC50 (µM) Cell Line Reference
PI3Kα InhibitionClass I PI3K0.36HeLa
PI3Kδ InhibitionClass I PI3K0.18HCT116
AntiproliferativeCancer Cell Lines0.50A375

The biological activity of 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is primarily attributed to its ability to interact with key enzymatic pathways involved in tumor growth. By inhibiting specific kinases such as PI3Kα and PI3Kδ, this compound disrupts signaling cascades essential for cancer cell survival and proliferation .

Q & A

Advanced Research Question

  • DFT calculations : Predict NMR chemical shifts and optimize geometries, comparing results with experimental data to confirm regiochemistry .
  • Molecular docking : Models the interaction of the hydroxyl and cyano groups with biological targets, guiding SAR studies .
  • Hirshfeld surface analysis : Visualizes crystal packing and hydrogen-bonding patterns, explaining solubility trends (e.g., hydroxyl groups enhancing aqueous solubility) .

How does the hydroxyl-ether moiety impact reactivity and stability?

Advanced Research Question
The 1-hydroxy-1-methyl-ethoxy group:

  • Enhances solubility : Hydrogen bonding with protic solvents (e.g., ethanol) improves dissolution .
  • Reduces thermal stability : Decomposition above 250°C necessitates low-temperature storage .
  • Influences reactivity : Steric bulk limits nucleophilic attacks at the pyridine ring but facilitates selective oxidation at the hydroxyl group .

What are the challenges in scaling up synthetic protocols for this compound?

Advanced Research Question
Scalability issues include:

  • Exothermic reactions : Controlled addition of reagents like sodium hydride prevents runaway reactions .
  • Purification bottlenecks : Replace recrystallization with flash chromatography for larger batches .
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratios of aldehyde and malononitrile) to minimize side products .

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